5-(3-chloro-4-fluorophenyl)-1H-pyrazole
Overview
Description
5-(3-chloro-4-fluorophenyl)-1H-pyrazole is a heterocyclic compound that contains both chlorine and fluorine atoms attached to a phenyl ring, which is further connected to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-4-fluorophenyl)-1H-pyrazole typically involves the reaction of 3-chloro-4-fluoroaniline with hydrazine hydrate under specific conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The general reaction conditions include:
Starting Materials: 3-chloro-4-fluoroaniline and hydrazine hydrate.
Solvent: Ethanol or methanol is commonly used as the solvent.
Temperature: The reaction is usually carried out at reflux temperature.
Catalyst: Acidic catalysts such as acetic acid can be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-chloro-4-fluorophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation to form pyrazole N-oxides or reduction to form dihydropyrazoles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include substituted pyrazoles, pyrazole N-oxides, dihydropyrazoles, and biaryl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(3-chloro-4-fluorophenyl)-1H-pyrazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-(3-chloro-4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic efficiency. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluorophenylboronic acid: Used in Suzuki-Miyaura coupling reactions.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Exhibits antibacterial activity.
3-chloro-4-fluorophenyl isocyanate: Used in the synthesis of various organic compounds.
Uniqueness
5-(3-chloro-4-fluorophenyl)-1H-pyrazole is unique due to its pyrazole ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
IUPAC Name |
5-(3-chloro-4-fluorophenyl)-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2/c10-7-5-6(1-2-8(7)11)9-3-4-12-13-9/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQBLHVFDMXYPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NN2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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